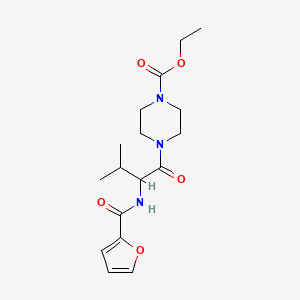![molecular formula C20H21FN6O B5129517 [1-[(2-Fluorophenyl)methyl]triazol-4-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B5129517.png)
[1-[(2-Fluorophenyl)methyl]triazol-4-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(2-Fluorophenyl)methyl]triazol-4-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a fluorophenyl group, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2-Fluorophenyl)methyl]triazol-4-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving azides and alkynes under copper-catalyzed conditions. The fluorophenyl group is then introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the triazole intermediate. Finally, the piperazine moiety is added through a condensation reaction with pyridine-2-carboxaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
[1-[(2-Fluorophenyl)methyl]triazol-4-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.
Scientific Research Applications
[1-[(2-Fluorophenyl)methyl]triazol-4-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [1-[(2-Fluorophenyl)methyl]triazol-4-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity, while the fluorophenyl group can interact with hydrophobic pockets in proteins. The piperazine moiety may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Fluorophenyl)-1H-1,2,3-triazole]: Shares the triazole and fluorophenyl groups but lacks the piperazine moiety.
[4-(2-Fluorophenyl)-1H-1,2,3-triazole]: Similar structure but with different substitution patterns.
[1-(2-Fluorophenyl)-4-(pyridin-2-yl)piperazine]: Contains the fluorophenyl and piperazine groups but lacks the triazole ring.
Uniqueness
[1-[(2-Fluorophenyl)methyl]triazol-4-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone is unique due to its combination of a triazole ring, fluorophenyl group, and piperazine moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]triazol-4-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c21-18-7-2-1-5-16(18)13-27-15-19(23-24-27)20(28)26-11-9-25(10-12-26)14-17-6-3-4-8-22-17/h1-8,15H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLMHABYGHRUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CN(N=N3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B5129437.png)
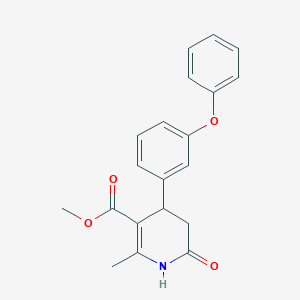
![N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide](/img/structure/B5129451.png)
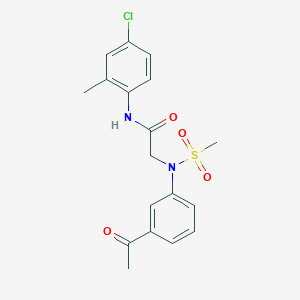
![N-{[2-(diethylamino)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B5129463.png)
![1-Butyl-3-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]urea](/img/structure/B5129468.png)
![Morpholin-4-yl-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methanone](/img/structure/B5129480.png)
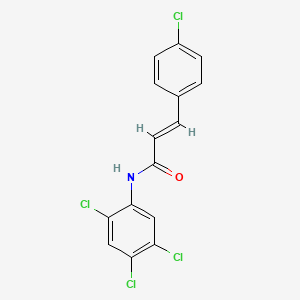
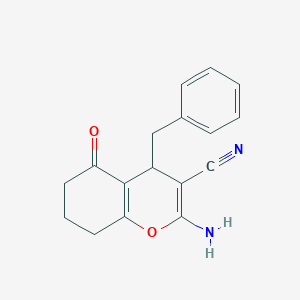
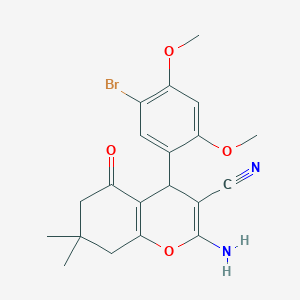
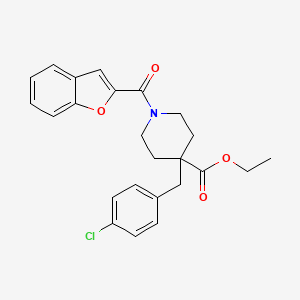
![1-[1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B5129503.png)
![N-[3-(1H-pyrazol-1-yl)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129523.png)
